molecular formula C7H7ClFNO2 B13482648 3-Fluoro-4-methylpyridine-2-carboxylic acid hydrochloride

3-Fluoro-4-methylpyridine-2-carboxylic acid hydrochloride

Katalognummer: B13482648
Molekulargewicht: 191.59 g/mol
InChI-Schlüssel: BGJCUUHZZIHDRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-4-methylpyridine-2-carboxylic acid hydrochloride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methylpyridine-2-carboxylic acid hydrochloride typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the Balz-Schiemann reaction, where 2-amino-3-methylpyridine is converted into 2-fluoro-3-methylpyridine. This intermediate is then oxidized using permanganate to form the carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient fluorinating agents and catalysts is crucial in these processes to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-4-methylpyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include permanganate for oxidation, lithium diisopropylamide (LDA) for alkylation, and palladium catalysts for coupling reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted pyridines.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-methylpyridine-2-carboxylic acid hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-methylpyridine-2-carboxylic acid hydrochloride involves its interaction with molecular targets through its fluorine atom. The electron-withdrawing nature of fluorine affects the compound’s reactivity and binding affinity to various targets. This can influence pathways involved in biological processes, making it a valuable compound for drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Fluoro-4-methylpyridine
  • 3-Fluoro-6-methylpyridine-2-carboxylic acid
  • 4-Methylpyridine-2-carboxylic acid

Uniqueness

3-Fluoro-4-methylpyridine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a carboxylic acid group in the pyridine ring makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C7H7ClFNO2

Molekulargewicht

191.59 g/mol

IUPAC-Name

3-fluoro-4-methylpyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H6FNO2.ClH/c1-4-2-3-9-6(5(4)8)7(10)11;/h2-3H,1H3,(H,10,11);1H

InChI-Schlüssel

BGJCUUHZZIHDRR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NC=C1)C(=O)O)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.